molecular formula C11H12O3 B3364788 5-Cyclopropylmethoxy-benzo[1,3]dioxole CAS No. 1185836-73-0

5-Cyclopropylmethoxy-benzo[1,3]dioxole

Cat. No.: B3364788
CAS No.: 1185836-73-0
M. Wt: 192.21 g/mol
InChI Key: SIXISCAJFLMLLM-UHFFFAOYSA-N
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Description

5-Cyclopropylmethoxy-benzo[1,3]dioxole is a chemical compound with the molecular formula C11H12O3 . It features a 1,3-benzodioxole core, a privileged scaffold in medicinal chemistry known for its presence in bioactive molecules . This core structure is a key component in various pharmaceuticals and agrochemicals, and derivatives based on this scaffold have been extensively investigated for their biological activities . For instance, structurally similar 5-substituted benzo[1,3]dioxole derivatives have been designed and synthesized as potent anticonvulsant agents in preclinical research, showing significant protection against seizures in animal models . Furthermore, the benzo[1,3]dioxole moiety is found in compounds covered by patents for treating a range of diseases, indicating its broad utility in drug discovery efforts . Researchers may find this compound valuable as a building block for the synthesis of novel molecules targeting the central nervous system or as a reference standard in analytical studies. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-(cyclopropylmethoxy)-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-2-8(1)6-12-9-3-4-10-11(5-9)14-7-13-10/h3-5,8H,1-2,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIXISCAJFLMLLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-Cyclopropylmethoxy-benzo[1,3]dioxole typically involves the reaction of cyclopropylmethanol with benzo[1,3]dioxole under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the ether bond. Industrial production methods may involve optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

5-Cyclopropylmethoxy-benzo[1,3]dioxole undergoes various chemical reactions, including:

Scientific Research Applications

5-Cyclopropylmethoxy-benzo[1,3]dioxole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Cyclopropylmethoxy-benzo[1,3]dioxole involves its interaction with specific molecular targets. The cyclopropylmethoxy group and the benzo[1,3]dioxole ring play crucial roles in its binding affinity and activity. The pathways involved may include modulation of enzyme activity or receptor binding, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and synthetic utility of 5-Cyclopropylmethoxy-benzo[1,3]dioxole can be contextualized by comparing it to related benzo[1,3]dioxole derivatives. Key structural analogs include:

Compound Name Substituents Molecular Formula Key Properties/Applications
This compound 5-(Cyclopropylmethoxy) C₁₁H₁₂O₃ Intermediate in Suzuki-Miyaura couplings; used in boronate ester derivatives for drug discovery .
5-(Chloromethyl)benzo[d][1,3]dioxole 5-(Chloromethyl) C₈H₇ClO₂ Reactive electrophile for alkylation reactions; precursor to agrochemicals and dyes .
5-(Cyclopentylmethyl)-2,2-difluorobenzo[d][1,3]dioxole 5-(Cyclopentylmethyl), 2,2-difluoro C₁₃H₁₄F₂O₂ Enhanced lipophilicity due to fluorination; potential CNS-targeting drug candidate .
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl) derivative 5-Cyclopropylmethoxy, 4-boronate ester C₁₇H₂₃BO₅ Boron-containing intermediate for cross-coupling reactions; improves solubility in organic solvents .

Physicochemical and Pharmacological Properties

  • Lipophilicity : The cyclopentylmethyl and difluoro substituents in 5-(Cyclopentylmethyl)-2,2-difluorobenzo[d][1,3]dioxole increase logP values compared to the cyclopropylmethoxy analog, enhancing blood-brain barrier penetration .
  • Metabolic Stability : The benzo[1,3]dioxole core in all analogs resists oxidative degradation, but the cyclopropylmethoxy group in this compound further reduces cytochrome P450-mediated metabolism .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Cyclopropylmethoxy-benzo[1,3]dioxole, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves functionalization of the benzo[d][1,3]dioxole core. For cyclopropylmethoxy substitution, a nucleophilic substitution or Mitsunobu reaction may be employed. Optimization includes using anhydrous polar solvents (e.g., DMF or DMSO), controlled temperatures (60–80°C), and catalysts like Lewis acids (e.g., AlCl₃). Monitoring reaction progress via TLC or HPLC ensures minimal byproducts. Yield improvements can be achieved by pre-activating the cyclopropylmethoxy precursor with a leaving group (e.g., tosylate) .

Q. How is the structural integrity of this compound confirmed using spectroscopic techniques?

  • Methodological Answer :

  • ¹H/¹³C NMR : Aromatic protons on the dioxole ring appear as doublets (δ 6.5–7.0 ppm), while the cyclopropylmethoxy group shows distinct signals for methylene (δ 3.5–4.0 ppm) and cyclopropyl protons (δ 0.5–1.5 ppm).
  • IR Spectroscopy : Peaks at ~1250 cm⁻¹ (C-O-C stretching in dioxole) and ~1100 cm⁻¹ (C-O in methoxy) confirm functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺) and fragmentation patterns. Crystallographic data (if available) provide bond-length validation .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during the introduction of cyclopropylmethoxy groups onto the benzo[d][1,3]dioxole core?

  • Methodological Answer :

  • Protecting Groups : Temporarily block reactive sites (e.g., hydroxyl groups) with silyl or acetyl protectors to prevent undesired substitutions.
  • Regioselective Catalysis : Use transition-metal catalysts (e.g., Pd/Cu) to direct substitution to the 5-position.
  • Solvent Effects : Non-polar solvents (e.g., toluene) reduce nucleophilic competition compared to polar aprotic solvents. Kinetic studies under varying pH and temperature help identify side-reaction thresholds .

Q. How can crystallographic data resolve discrepancies in proposed molecular conformations of benzo[d][1,3]dioxole derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction provides precise bond angles and torsional parameters. For this compound, crystallography can confirm:

  • Dihedral angles between the dioxole ring and cyclopropylmethoxy group.
  • Intramolecular interactions (e.g., hydrogen bonding) that stabilize specific conformers.
  • Discrepancies between computational (DFT) and experimental geometries are resolved by refining force-field parameters using crystallographic data .

Q. What analytical approaches reconcile contradictory bioactivity results in structure-activity relationship (SAR) studies of substituted benzo[d][1,3]dioxoles?

  • Methodological Answer :

  • Multivariate Analysis : Use principal component analysis (PCA) to deconvolute effects of substituent electronic (Hammett σ) and steric (Taft Es) parameters.
  • Isosteric Replacements : Compare bioactivity of 5-Cyclopropylmethoxy derivatives with analogs (e.g., 5-Chloromethyl or 5-Nitro) to identify critical functional groups.
  • Dose-Response Curves : Validate contradictory results by testing compounds across multiple concentrations and cell lines, controlling for metabolic stability (e.g., CYP450 assays) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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